REACTION_CXSMILES
|
[OH:1][C:2]1[NH:6][N:5]=[C:4]([C:7]([O:9]CC)=[O:8])[CH:3]=1.Br[CH2:13][CH2:14][CH2:15]Br.C(=O)([O-])[O-].[K+].[K+].[OH-].[Na+].Cl>C(#N)C.CO.O>[N:5]1[N:6]2[C:2]([O:1][CH2:13][CH2:14][CH2:15]2)=[CH:3][C:4]=1[C:7]([OH:9])=[O:8] |f:2.3.4,5.6|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
OC1=CC(=NN1)C(=O)OCC
|
Name
|
|
Quantity
|
0.358 mL
|
Type
|
reactant
|
Smiles
|
BrCCCBr
|
Name
|
|
Quantity
|
1.77 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
CUSTOM
|
Details
|
purified by reverse phase HPLC with MeCN/aqTFA as eluent
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo to ˜15 mL and freeze
|
Type
|
CUSTOM
|
Details
|
dried
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |